molecular formula C16H11BrN2 B3034873 5-Bromo-2,3-diphenylpyrazine CAS No. 243472-70-0

5-Bromo-2,3-diphenylpyrazine

Cat. No. B3034873
CAS RN: 243472-70-0
M. Wt: 311.18 g/mol
InChI Key: UNPRTNCCXQCEEP-UHFFFAOYSA-N
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Description

5-Bromo-2,3-diphenylpyrazine is a brominated pyrazine derivative, which is a class of organic compounds characterized by a six-membered ring structure containing two nitrogen atoms opposite each other. The presence of bromine and phenyl groups in the compound suggests potential for interesting chemical properties and reactivity, as well as possible applications in materials science or pharmaceuticals.

Synthesis Analysis

The synthesis of brominated pyrazine derivatives can be achieved through various methods. For instance, direct bromination of pyridine derivatives is a common approach, as reported in the synthesis of 5-bromo-2,2′-bipyridine . This method involves the selective introduction of bromine atoms into the pyridine ring, which could be adapted for the synthesis of 5-bromo-2,3-diphenylpyrazine. Additionally, radical decarboxylative bromination is another synthetic route that could be explored for the preparation of brominated pyrazines .

Molecular Structure Analysis

The molecular structure of brominated pyrazine derivatives is often characterized by X-ray crystallography. For example, the X-ray structure analysis of 5,5′-dibromo-2,2′-dipyridyl disulfide reveals the arrangement of bromine atoms and the overall geometry of the molecule . Similar structural analysis could provide insights into the molecular conformation and intermolecular interactions of 5-bromo-2,3-diphenylpyrazine.

Chemical Reactions Analysis

Brominated pyrazines can participate in various chemical reactions due to the presence of the reactive bromine atom. The bromine atom can act as a good leaving group in nucleophilic substitution reactions, allowing for further functionalization of the molecule. Additionally, the pyrazine ring can engage in coordination with metals, potentially leading to the formation of metal complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyrazines can be influenced by the presence of substituents on the ring. For instance, the introduction of bromine atoms can increase the density and molecular weight of the compound. The electronic properties, such as HOMO-LUMO energies and electronegativity, can be calculated using quantum chemical methods, providing insights into the reactivity and stability of the molecule . Furthermore, spectroscopic techniques like FT-IR and NMR can be used to characterize the vibrational and electronic properties of the compound .

Scientific Research Applications

Electroluminescence Properties

5-Bromo-2,3-diphenylpyrazine and its derivatives have been explored for their electroluminescence properties. Studies on dicyanopyrazine derivatives, closely related to 5-Bromo-2,3-diphenylpyrazine, have shown that these compounds can be used in electroluminescent devices. The electroluminescence properties of specific dyes derived from these compounds were evaluated, demonstrating their potential in light-emitting devices (Jaung, Matsuoka, & Fukunishi, 1998).

Synthesis and Material Applications

5-Bromo-2,3-diphenylpyrazine derivatives have attracted attention as materials for liquid crystals and as monomers for heteroaromatic polymers. Various synthetic approaches have been developed to prepare these compounds, which are promising for applications in advanced material sciences (Venkateshwarlu & Murthy, 1998).

Cyclometallated Compounds

Research into cyclometallated compounds involving 2,3-diphenylpyrazine, a structural analogue of 5-Bromo-2,3-diphenylpyrazine, has shown that these compounds can be used in the development of novel metal complexes. Such complexes have applications in catalysis and materials science. X-ray diffraction studies of these complexes provide insights into their structural properties (Steel & Caygill, 1990).

Luminescent Properties in Platinum Complexes

Diphenylpyrazine-based ligands, closely related to 5-Bromo-2,3-diphenylpyrazine, have been used in the synthesis of luminescent dinuclear platinum(II) complexes. These complexes exhibit phosphorescence and are considered efficient red phosphors. The study of these compounds opens up possibilities for their use in optical applications and as potential components in electronic devices (Culham et al., 2013).

Safety And Hazards

According to the safety data sheet, 5-Bromo-2,3-diphenylpyrazine is classified as having acute toxicity (oral), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure; respiratory tract irritation) . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing and eye/face protection .

properties

IUPAC Name

5-bromo-2,3-diphenylpyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2/c17-14-11-18-15(12-7-3-1-4-8-12)16(19-14)13-9-5-2-6-10-13/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPRTNCCXQCEEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(N=C2C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301309612
Record name 5-Bromo-2,3-diphenylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301309612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,3-diphenylpyrazine

CAS RN

243472-70-0
Record name 5-Bromo-2,3-diphenylpyrazine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2,3-diphenylpyrazine
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URL https://comptox.epa.gov/dashboard/DTXSID301309612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2,3-Diphenyl-pyrazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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